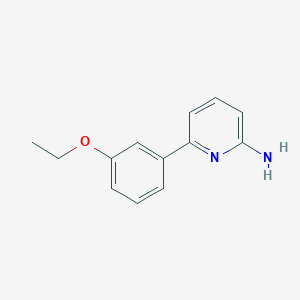

6-(3-乙氧基苯基)吡啶-2-胺

描述

“6-(3-Ethoxyphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C13H14N2O. It has a molecular weight of 214.26 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .

Molecular Structure Analysis

The molecular structure of “6-(3-Ethoxyphenyl)pyridin-2-amine” can be represented by the formula C13H14N2O . More detailed information about its structure can be found in databases like PubChem .

科学研究应用

合成和化学应用

吡啶酮的合成与 6-(3-乙氧基苯基)吡啶-2-胺在结构上类似的 6-(取代氨基)-4-(4-乙氧基苯基)-1-苯基-2(1H)-吡啶酮是由 β-芳基戊二酸合成的。该过程涉及一系列化学反应,包括与苯胺熔融、用三氯氧磷处理以及用仲胺进一步处理。合成的化合物进行偶氮偶联,提供了对相关化合物在抗菌活性中的化学行为和潜在应用的见解 (Patel et al., 2010)。

在太阳能电池中的应用与 6-(3-乙氧基苯基)吡啶-2-胺在结构上相关的化合物,即 [6,6]-苯基-C₆₁-丁酸 2-((2-(二甲氨基)乙基)(甲基)氨基)-乙基酯 (PCBDAN),在聚合物太阳能电池中显示出巨大的前景。与 PCBM 等其他富勒烯相比,其高电子迁移率提高了功率转换效率并降低了阴极的功函数,表明了类似化合物在纳米结构有机太阳能电池中的应用潜力 (Lv et al., 2014)。

化学性质和反应性

杂环化和反应性质与 6-(3-乙氧基苯基)吡啶-2-胺相关的化合物的反应性和杂环化已得到广泛研究。例如,3-(2-乙氧基苯基)-取代的查耳酮与氨基唑的反应揭示了 β-胺化的区域选择性。这揭示了氮杂基团的性质和溶剂对级联反应方向的深远影响,展示了此类化合物的多功能反应性,这可能会为涉及 6-(3-乙氧基苯基)吡啶-2-胺的反应提供信息 (Ovchinnikova et al., 2014)。

金属离子亲和力和荧光性质与 6-(3-乙氧基苯基)吡啶-2-胺在结构上相关的化合物,例如三((6-苯基-2-吡啶基)甲基)胺,显示出独特的金属离子亲和力和荧光性质。这些化合物与疏水腔形成金属配合物,可容纳小分子,展示了在传感器技术和分子识别等领域的潜在应用 (Liang et al., 2009)。

未来方向

The future directions in the research of “6-(3-Ethoxyphenyl)pyridin-2-amine” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 6-(3-Ethoxyphenyl)pyridin-2-amine.

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that 6-(3-ethoxyphenyl)pyridin-2-amine may also interact with multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that 6-(3-ethoxyphenyl)pyridin-2-amine may have similar effects .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

生化分析

Biochemical Properties

6-(3-Ethoxyphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amino acid residues such as GLU315, SER316, ASP474, ALA520, and ASN522 . These interactions suggest that 6-(3-Ethoxyphenyl)pyridin-2-amine may act as an inhibitor or activator in certain biochemical pathways, influencing the activity of these enzymes and proteins.

Cellular Effects

The effects of 6-(3-Ethoxyphenyl)pyridin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, 6-(3-Ethoxyphenyl)pyridin-2-amine exhibited cytotoxic effects, reducing cell viability to 70-80% at concentrations up to 100 µM . This indicates its potential as a therapeutic agent in targeting specific cellular functions.

Molecular Mechanism

At the molecular level, 6-(3-Ethoxyphenyl)pyridin-2-amine exerts its effects through binding interactions with biomolecules. It has been identified as an inhibitor of certain enzymes, such as Akt1, by binding to the ATP binding cleft and occluding ATP binding . This inhibition leads to downstream effects on cellular signaling pathways, such as the inhibition of PRAS40 and p70S6 activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3-Ethoxyphenyl)pyridin-2-amine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-(3-Ethoxyphenyl)pyridin-2-amine remains stable under controlled conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 6-(3-Ethoxyphenyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of Akt activation and downstream signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-(3-Ethoxyphenyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the PI3K/Akt signaling pathway, leading to alterations in cellular metabolism and energy production . These interactions underscore the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 6-(3-Ethoxyphenyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments are influenced by these interactions. Studies have shown that 6-(3-Ethoxyphenyl)pyridin-2-amine is efficiently transported across cell membranes and distributed to target sites where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 6-(3-Ethoxyphenyl)pyridin-2-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it interacts with key biomolecules involved in cellular signaling and gene expression . This localization is essential for its role in modulating cellular processes.

属性

IUPAC Name |

6-(3-ethoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-16-11-6-3-5-10(9-11)12-7-4-8-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIYHHIXAOQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

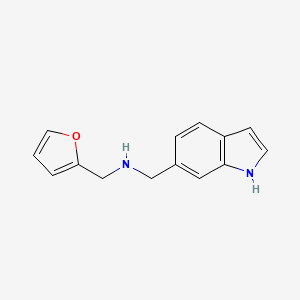

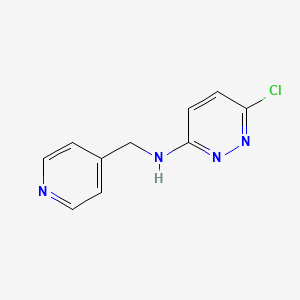

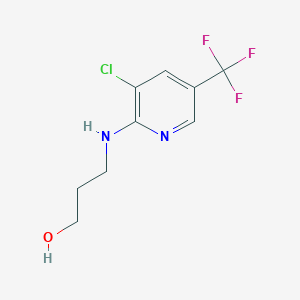

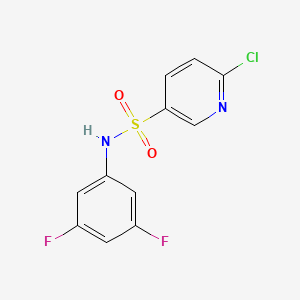

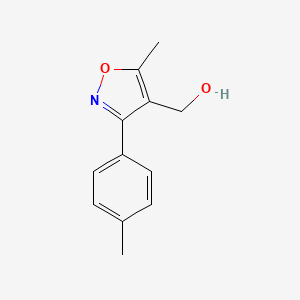

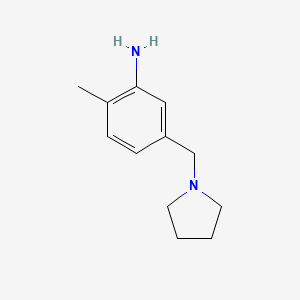

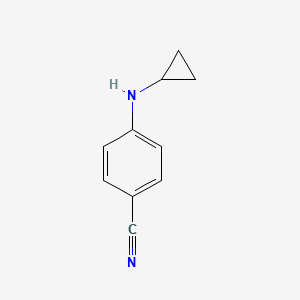

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)